molecular formula C7H12O2 B1427156 3-(Methoxymethyl)cyclopentan-1-one CAS No. 1429421-69-1

3-(Methoxymethyl)cyclopentan-1-one

Cat. No. B1427156
CAS RN: 1429421-69-1
M. Wt: 128.17 g/mol
InChI Key: VODWVODTWFOXGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(Methoxymethyl)cyclopentan-1-one” is an organic compound with the chemical formula C7H12O2 . It has a molecular weight of 128.17 . The compound appears as a liquid .


Molecular Structure Analysis

The IUPAC name for this compound is "3-(methoxymethyl)cyclopentanone" . The InChI code is “1S/C7H12O2/c1-9-5-6-2-3-7(8)4-6/h6H,2-5H2,1H3” and the InChI key is "VODWVODTWFOXGS-UHFFFAOYSA-N" . The SMILES representation is "COCC1CCC(=O)C1" .


Physical And Chemical Properties Analysis

“3-(Methoxymethyl)cyclopentan-1-one” is a liquid at room temperature . It should be stored at a temperature of +4 °C .

Scientific Research Applications

Photochemical Reactions

3-(Methoxymethyl)cyclopentan-1-one, and similar compounds, have been studied for their photochemical reactions. For instance, cyclopent-2-en-one and its derivatives undergo dimerization and react with solvents under ultraviolet irradiation, indicating potential uses in photochemical applications (Reinfried, Belluš, & Schaffner, 1971).

Synthesis Applications

The compound has also been involved in synthesis processes. An example includes its use in the synthesis of (2S,3S,4S)-2,3-O-isopropylidene-4-(methoxycarbonylmethyl)cyclopentan-1-one, starting from D-ribose, indicating its role in complex organic synthesis (Ivanova et al., 2008).

Inclusion Compounds and Conformational Properties

Research on 3-(Methoxymethyl)cyclopentan-1-one derivatives also includes studying their ability to form inclusion compounds and their conformational properties. This is exemplified by the synthesis and study of nonsymmetric pillar[5]arenes and their acetonitrile inclusion compounds (Kou et al., 2010).

Cycloaddition Reactions

The compound is used in cycloaddition reactions, such as the 1,3-dipolar cycloaddition to create spiro[4.5]decane systems. This indicates its utility in generating complex molecular structures (Ong & Chien, 1996).

Radical Cation Studies

Studies on radical cations derived from bicyclo-pentanes, including 3-(Methoxymethyl)cyclopentan-1-one, provide insights into electron transfer and oxidation processes, relevant for understanding chemical reaction mechanisms (Adam et al., 1994).

Pharmaceutical Applications

Although avoiding details on drug use, dosage, and side effects, it's notable that derivatives of 3-(Methoxymethyl)cyclopentan-1-one have been explored for potential pharmaceutical applications, such as in designing thromboxane receptor antagonists (Ballatore et al., 2011).

Safety and Hazards

The compound has been classified with the signal word "Warning" . Hazard statements include H227, H315, H319, and H335 . Precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P403+P235, P405, and P501 .

Future Directions

While specific future directions for “3-(Methoxymethyl)cyclopentan-1-one” are not mentioned in the sources I found, it’s worth noting that it is one of numerous organic compounds in American Elements’s comprehensive catalog of life science products . This suggests that it may have potential applications in various fields of research.

properties

IUPAC Name

3-(methoxymethyl)cyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-9-5-6-2-3-7(8)4-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODWVODTWFOXGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methoxymethyl)cyclopentan-1-one

CAS RN

1429421-69-1
Record name 3-(methoxymethyl)cyclopentan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Methoxymethyl)cyclopentan-1-one
Reactant of Route 2
Reactant of Route 2
3-(Methoxymethyl)cyclopentan-1-one
Reactant of Route 3
Reactant of Route 3
3-(Methoxymethyl)cyclopentan-1-one
Reactant of Route 4
Reactant of Route 4
3-(Methoxymethyl)cyclopentan-1-one
Reactant of Route 5
Reactant of Route 5
3-(Methoxymethyl)cyclopentan-1-one
Reactant of Route 6
3-(Methoxymethyl)cyclopentan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.